![molecular formula C21H19N5O3S B2406944 Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1358708-07-2](/img/structure/B2406944.png)
Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxalines are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxalines are not specifically mentioned in the sources I found .Scientific Research Applications
Antidepressant Potential and Adenosine Receptor Affinity
A study conducted by Sarges et al. (1990) explores the antidepressant potential of a class of compounds including Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate. These compounds demonstrated promising activity as rapid-acting antidepressants in behavioral despair models in rats. They also exhibited strong affinity for adenosine A1 and A2 receptors, indicating potential therapeutic applications in depression treatment (Sarges et al., 1990).
Antibacterial and Antifungal Properties
Research by Hassan (2013) investigated the antibacterial and antifungal properties of pyrazoline and pyrazole derivatives, related to Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate. The study highlighted the potential of these compounds in combating Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, which can be valuable in developing new antimicrobial agents (Hassan, 2013).
Synthesis of Amino Acid Derivatives
Fathalla (2015) focused on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, closely related to Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate. These compounds, linked to the triazoloquinoxaline moiety, demonstrate the versatility and potential of this chemical structure in developing novel amino acid derivatives (Fathalla, 2015).
Synthesis of Quinoxaline Derivatives
Moustafa (2000) explored the synthesis of various quinoxaline derivatives, which are structurally related to Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate. This research contributes to the understanding of quinoxaline chemistry and its potential applications in creating new compounds with diverse biological activities (Moustafa, 2000).
Antimicrobial Evaluation
Sanna et al. (1990) synthesized 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids as analogs of oxolinic acid, testing their antimicrobial activity, particularly against Escherichia coli. This research is relevant to Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate due to the shared quinoxaline structure, highlighting potential applications in treating urinary tract infections (Sanna et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-8-4-5-9-15(14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-11-7-6-10-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVAKAPOBCUOOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate |
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